N-(2-Chloro-acetyl)-4-methoxy-benzamide
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Overview
Description
“N-(2-Chloro-acetyl)-4-methoxy-benzamide” is a compound that likely contains an acyl chloride functional group, similar to chloroacetyl chloride . Acyl chlorides are highly reactive and can form esters and amides .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile”, was synthesized by reacting L-proline with chloroacetyl chloride .Scientific Research Applications
Synthesis and Characterization
- N-(2-Chloro-acetyl)-4-methoxy-benzamide and similar derivatives have been synthesized and characterized using techniques such as FTIR and NMR. These compounds are studied for their geometric properties, vibrational assignments, and electron correlation to understand their chemical behavior and potential applications (Al‐Sehemi et al., 2017).
Bioanalytical Method Development
- Research includes the development and validation of bioanalytical methods using liquid chromatography-tandem mass spectrometry for quantitative analysis of similar compounds in biological matrices. This is crucial for understanding the pharmacokinetics and biological interactions of these compounds (Zalavadia, 2016).
Polymorphism and Characterization
- Different crystalline forms of compounds structurally related to this compound have been prepared and characterized, providing insights into their physicochemical properties and stability (Yanagi et al., 2000).
Drug Synthesis and Evaluation
- Novel derivatives of similar compounds have been synthesized and evaluated for potential anti-tubercular activity, demonstrating the role of these compounds in drug discovery and medicinal chemistry (Nimbalkar et al., 2018).
Radiation Damage Investigation
- Electron paramagnetic resonance (EPR) spectroscopy has been used to study gamma-radiation damage in drugs structurally similar to this compound. This research is significant for understanding the stability and degradation of these compounds under radiation (Damian, 2003).
Biological Activity Spectrum
- Studies have been conducted to understand the spectrum of biological activity of compounds similar to this compound, including their activity against mycobacterial, bacterial, and fungal strains. Such research is vital for identifying new therapeutic uses of these compounds (Imramovský et al., 2011).
Molecular Structure Analysis
- The structure of similar compounds has been analyzed using methods like X-ray diffraction, IR spectroscopy, and quantum chemical computation. This helps in understanding their molecular geometry and electronic properties (Demir et al., 2015).
Histone Acetylation Modulation
- Certain benzamide derivatives, structurally related to this compound, have been studied for their role in modulating histone acetylation, indicating potential applications in cancer therapeutics (Kraker et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the werner (wrn) helicase , a protein involved in DNA repair and replication. This suggests that N-(2-chloroacetyl)-4-methoxybenzamide may also target proteins involved in DNA processes.
Mode of Action
It’s known that similar compounds can undergo thioether macrocyclization . This process involves the formation of a macrocycle, a large cyclic molecule, through a reaction with cysteine residues in peptides . This could potentially alter the structure and function of target proteins, leading to changes in their activity.
Biochemical Pathways
Disruption of these pathways could lead to genomic instability, a hallmark of cancer .
Pharmacokinetics
The compound’s potential for macrocyclization could influence its bioavailability and stability in the body.
Result of Action
If the compound does indeed target proteins involved in dna processes, its action could lead to dna damage and genomic instability . This could potentially inhibit the growth of cancer cells.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s macrocyclization process and, consequently, its mode of action.
Biochemical Analysis
Cellular Effects
Benzamide derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving N-(2-Chloro-acetyl)-4-methoxy-benzamide are not well-characterized. It is known that benzamide derivatives can be metabolized in the body through various pathways, often involving enzymes or cofactors .
Properties
IUPAC Name |
N-(2-chloroacetyl)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-8-4-2-7(3-5-8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWEUUCADMNPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368631 |
Source
|
Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-60-0 |
Source
|
Record name | N-(2-Chloro-acetyl)-4-methoxy-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloroacetyl)-4-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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